molecular formula C8H6F5NO B1413042 2-Difluoromethoxy-3-(trifluoromethyl)aniline CAS No. 1803792-16-6

2-Difluoromethoxy-3-(trifluoromethyl)aniline

Cat. No.: B1413042
CAS No.: 1803792-16-6
M. Wt: 227.13 g/mol
InChI Key: VPKYHQUXOGYBKR-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring

Safety and Hazards

“2-Difluoromethoxy-3-(trifluoromethyl)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorophenol with difluoromethyl ether and trifluoromethyl iodide under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Difluoromethoxy-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These properties make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(difluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-4(8(11,12)13)2-1-3-5(6)14/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKYHQUXOGYBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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